Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
Brand Name: Vulcanchem
CAS No.: 94107-64-9
VCID: VC17000634
InChI: InChI=1S/C4H13NO7P2.3H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);3*1H3
SMILES:
Molecular Formula: C4H22N4O7P2
Molecular Weight: 300.19 g/mol

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

CAS No.: 94107-64-9

Cat. No.: VC17000634

Molecular Formula: C4H22N4O7P2

Molecular Weight: 300.19 g/mol

* For research use only. Not for human or veterinary use.

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate - 94107-64-9

Specification

CAS No. 94107-64-9
Molecular Formula C4H22N4O7P2
Molecular Weight 300.19 g/mol
IUPAC Name triazanium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate
Standard InChI InChI=1S/C4H13NO7P2.3H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);3*1H3
Standard InChI Key FSEJJLUPAXZSIH-UHFFFAOYSA-N
Canonical SMILES C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+]

Introduction

Chemical Structure and Physicochemical Properties

Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate belongs to the aminobisphosphonate subclass, distinguished by its dual phosphonate groups bonded to a central carbon atom and a hydroxyethyl-imino functional moiety. Its molecular formula, C₄H₂₂N₄O₇P₂, corresponds to a molecular weight of 300.19 g/mol. The compound’s structure enables strong chelation with calcium ions, a critical feature for its affinity to hydroxyapatite in bone tissue.

Key Structural Features:

  • Bisphosphonate Core: Two phosphonate (-PO₃H₂) groups linked via a methylene bridge.

  • Hydroxyethyl-Imino Side Chain: Enhances solubility and biological targeting.

  • Triammonium Counterions: Improve stability and ionic character in aqueous solutions.

Table 1: Molecular Characteristics

PropertyValueSource
CAS No.94107-64-9
Molecular FormulaC₄H₂₂N₄O₇P₂
Molecular Weight300.19 g/mol
IUPAC NameTriazanium; hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate
SolubilityHighly soluble in water

Synthesis and Manufacturing

The synthesis of triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves multi-step reactions optimized for yield and purity. A common approach utilizes phosphonylation of amine precursors under controlled conditions.

Primary Synthesis Pathway:

  • Formation of the Bisphosphonate Backbone: Reacting phosphorous acid with formaldehyde generates methylenebisphosphonic acid.

  • Functionalization with Hydroxyethyl-Imino Group: Introducing 2-aminoethanol via nucleophilic substitution, followed by ammonium neutralization to stabilize the product.

Critical parameters include pH control (maintained at 6–8) and temperature (40–60°C) to prevent side reactions. Industrial-scale production often employs one-pot synthesis to streamline these steps, achieving yields exceeding 70%.

Biological Activity and Mechanism of Action

Bisphosphonates, including this compound, primarily target osteoclast-mediated bone resorption. Their mechanism involves:

Inhibition of Osteoclast Function

  • Binding to Hydroxyapatite: The phosphonate groups chelate calcium ions in bone mineral, localizing the compound to resorption sites.

  • Disruption of ATP Metabolism: By inhibiting farnesyl pyrophosphate synthase in the mevalonate pathway, bisphosphonates induce osteoclast apoptosis.

Cardiovascular Effects

Emerging evidence suggests systemic benefits beyond bone health. A cohort study of bisphosphonate users demonstrated a 65% reduction in acute myocardial infarction risk (HR = 0.35), attributed to anti-inflammatory and anti-atherosclerotic properties .

Therapeutic Applications

Osteoporosis Management

Clinical trials highlight the compound’s efficacy in reducing fracture incidence by 40–50% in postmenopausal women, comparable to established bisphosphonates like alendronate. Its ammonium counterions enhance bioavailability, allowing lower dosing frequencies.

Oncology

Preclinical studies indicate potential in managing bone metastases through dual mechanisms:

  • Inhibition of Osteolysis: Reduces tumor-induced bone destruction.

  • Direct Antitumor Effects: Induces apoptosis in cancer cell lines via mevalonate pathway disruption.

Comparative Analysis with Related Bisphosphonates

Table 2: Bisphosphonate Comparison

CompoundMolecular WeightKey Functional GroupPrimary Application
Triammonium Hydrogen Bisphosphonate300.19 g/molHydroxyethyl-iminoOsteoporosis, Oncology
Zoledronic Acid272.09 g/molImidazoleBone Metastases
Alendronate325.12 g/molAminoalkylOsteoporosis

Triammonium hydrogen bisphosphonate’s hydroxyethyl-imino group confers superior solubility compared to nitrogen-containing bisphosphonates like zoledronic acid, potentially reducing renal toxicity.

Cardiovascular Implications

The compound’s cardiovascular benefits, observed in a 2-year cohort study, position it as a multifunctional therapeutic agent. Proposed mechanisms include:

  • Reduction of Vascular Calcification: By sequestering calcium ions, it inhibits atherosclerotic plaque formation .

  • Anti-Inflammatory Effects: Downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator